molecular formula C18H26N4O4 B116710 11-(5'-Azidosalicylamido)undecanoic acid CAS No. 151059-75-5

11-(5'-Azidosalicylamido)undecanoic acid

Cat. No.: B116710
CAS No.: 151059-75-5
M. Wt: 362.4 g/mol
InChI Key: FEKPFLXOPXORSK-UHFFFAOYSA-N
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Description

11-(5'-Azidosalicylamido)undecanoic acid (CAS: 151059-75-5) is a chemically modified undecanoic acid derivative. Its structure consists of an 11-carbon saturated fatty acid backbone (C11:0) functionalized with a salicylamide moiety bearing an azide group at the 5' position of the aromatic ring (C₁₈H₂₆N₄O₄) . This compound is notable for its reactivity, particularly in bioorthogonal "click chemistry" applications, due to the azide group, which enables selective conjugation with alkynes or other functional groups .

Properties

CAS No.

151059-75-5

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

11-[(5-azido-2-hydroxybenzoyl)amino]undecanoic acid

InChI

InChI=1S/C18H26N4O4/c19-22-21-14-10-11-16(23)15(13-14)18(26)20-12-8-6-4-2-1-3-5-7-9-17(24)25/h10-11,13,23H,1-9,12H2,(H,20,26)(H,24,25)

InChI Key

FEKPFLXOPXORSK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O

Other CAS No.

151059-75-5

Synonyms

11-(5'-azidosalicylamido)undecanoic acid
11-ASAUA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Key Properties/Applications Reference
This compound Azide, salicylamide Bioorthogonal conjugation (e.g., click chemistry), biomolecule tagging
11-(4-Ethynylnaphthalen-1-yl)undecanoic acid (Analog 5) Ethynyl, naphthalene Click chemistry (alkyne-azide cycloaddition), synthetic intermediates
11-[(Mercaptocarbonyl)oxy]undecanoic acid Thiol, carbonyl High binding affinity to FabH protein (potential antimicrobial applications)
11-(2-Methoxy-4-vinylphenoxy)undecanoic acid Methoxy, vinylphenoxy Surfactant applications (surface tension reduction, micelle formation)
FMOC-11-aminoundecanoic acid FMOC-protected amine Peptide synthesis (solid-phase), controlled release of bioactive molecules
11-Cyanoundecanoic acid Cyano Intermediate in polymer synthesis, nitrile-to-amine conversion reactions

Physicochemical Properties

  • Solubility: Most undecanoic acid derivatives, including the azidosalicylamido variant, exhibit low aqueous solubility but dissolve in organic solvents like DMSO or ethanol .
  • Reactivity: The azide group in the target compound offers unique reactivity compared to ethynyl (Analog 5) or thiol (mercapto) groups. For example, the mercapto derivative shows stronger binding to FabH (Kd ~1.2 µM) than capsaicinoids, suggesting superior enzyme inhibition .

Key Contrasts and Advantages

  • Azide vs. Ethynyl : While both enable click chemistry, azides are more stable in biological systems, whereas ethynyl groups require copper catalysts for reactivity .
  • Mercapto vs. Azide : The thiol group in the mercapto derivative provides stronger protein binding but lacks the modularity of azide-alkyne conjugation .
  • FMOC-Protected Amine vs. Free Amine : FMOC groups enhance solubility and prevent undesired side reactions during synthesis compared to unprotected amines .

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